
methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene
Übersicht
Beschreibung
Methyl 2-methylprop-2-enoate: , prop-2-enoic acid , and styrene are three distinct organic compounds with significant industrial and scientific applications. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a monomer used in the production of poly(methyl methacrylate) (PMMA). Prop-2-enoic acid, commonly known as acrylic acid, is a key raw material in the production of superabsorbent polymers. Styrene is a precursor to polystyrene and several copolymers.
Vorbereitungsmethoden
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol. The reaction is typically catalyzed by sulfuric acid and conducted under reflux conditions . Industrially, it is produced via the acetone cyanohydrin (ACH) process, which involves the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, followed by hydrolysis and esterification .
Prop-2-enoic Acid
Prop-2-enoic acid is produced by the oxidation of propylene. This process involves the catalytic oxidation of propylene in the presence of air or oxygen, using a catalyst such as molybdenum and vanadium oxides . The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Styrene
Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves the catalytic removal of hydrogen from ethylbenzene in the presence of steam and a catalyst, typically iron oxide promoted with potassium oxide . The reaction is conducted at high temperatures (600-650°C) and low pressures.
Analyse Chemischer Reaktionen
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It polymerizes readily to form poly(methyl methacrylate) (PMMA) in the presence of free radical initiators such as benzoyl peroxide.
Transesterification: It reacts with alcohols in the presence of acid or base catalysts to form different esters.
Prop-2-enoic Acid
Prop-2-enoic acid undergoes several types of reactions:
Polymerization: It polymerizes to form poly(acrylic acid) and its derivatives.
Addition Reactions: It undergoes addition reactions with nucleophiles such as water, alcohols, and amines.
Styrene
Styrene is involved in various reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which is utilized in applications such as optical lenses, medical devices, and coatings . It is also used as a monomer in the synthesis of various copolymers.
Prop-2-enoic Acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, which are employed in products like diapers and adult incontinence products . It is also used in the manufacture of adhesives, paints, and coatings.
Styrene
Styrene is a key monomer in the production of polystyrene, which is used in packaging, insulation, and disposable cutlery . It is also used in the production of various copolymers, including ABS and SBR (styrene-butadiene rubber).
Wirkmechanismus
Methyl 2-methylprop-2-enoate
The polymerization of methyl 2-methylprop-2-enoate involves the formation of free radicals, which initiate the chain reaction leading to the formation of PMMA . The process involves the breaking of the double bond in the monomer and the formation of a polymer chain.
Prop-2-enoic Acid
The polymerization of prop-2-enoic acid involves the formation of free radicals, which initiate the chain reaction leading to the formation of poly(acrylic acid) . The process involves the breaking of the double bond in the monomer and the formation of a polymer chain.
Styrene
The polymerization of styrene involves the formation of free radicals, which initiate the chain reaction leading to the formation of polystyrene . The process involves the breaking of the double bond in the monomer and the formation of a polymer chain.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its high reactivity and ability to form transparent polymers .
Prop-2-enoic Acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its high reactivity and ability to form superabsorbent polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its high reactivity and ability to form a wide range of polymers and copolymers .
Eigenschaften
IUPAC Name |
methyl 2-methylprop-2-enoate;prop-2-enoic acid;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C5H8O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-2-3(4)5/h2-7H,1H2;1H2,2-3H3;2H,1H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQJKVOFUMFBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25767-39-9 | |
| Details | Compound: Acrylic acid-methyl methacrylate-styrene copolymer | |
| Record name | Acrylic acid-methyl methacrylate-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25767-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25767-39-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


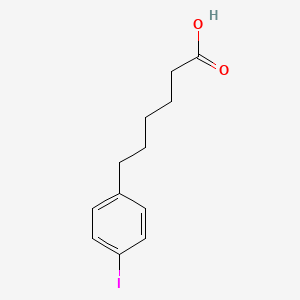
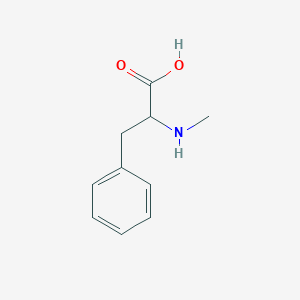

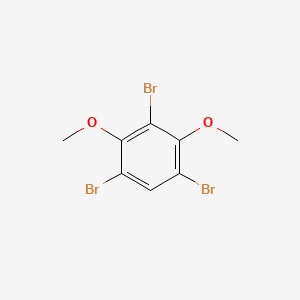
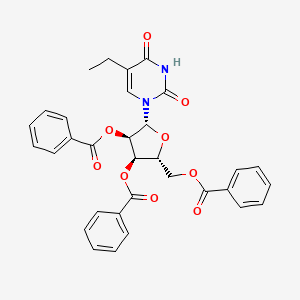
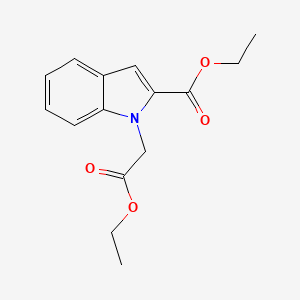
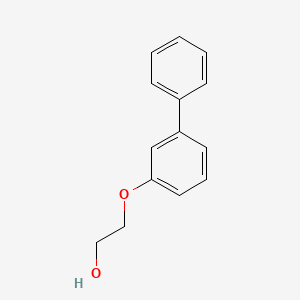
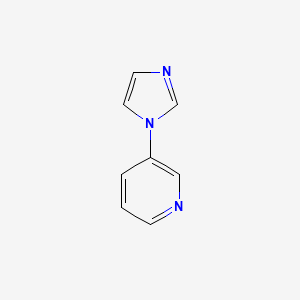
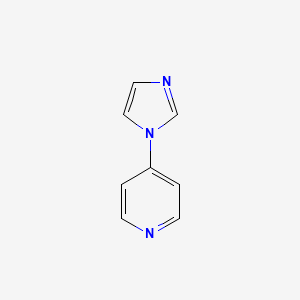
![1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol](/img/structure/B3255634.png)
![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255659.png)
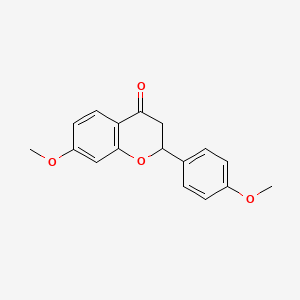
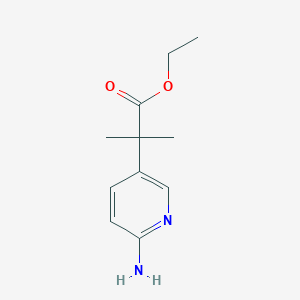
![4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B3255682.png)
